3-Bromo-4-cyclopropylbenzoic acid

Description

BenchChem offers high-quality 3-Bromo-4-cyclopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-cyclopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-cyclopropylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSSCOWWLLABAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660780 | |

| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131622-50-8 | |

| Record name | 3-Bromo-4-cyclopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-4-cyclopropylbenzoic Acid for Advanced Research

This technical guide offers a comprehensive overview of 3-Bromo-4-cyclopropylbenzoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. While specific data for this compound is not extensively documented, this guide provides a robust analysis of its predicted properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of its constituent functional groups. The insights herein are grounded in the established principles of organic chemistry and medicinal chemistry, providing a solid foundation for its application in research and development.

Molecular Structure and Physicochemical Properties

3-Bromo-4-cyclopropylbenzoic acid incorporates three key structural features that dictate its chemical behavior and potential applications: a benzoic acid moiety, a bromine substituent, and a cyclopropyl group. The carboxylic acid group is a versatile handle for derivatization, the aryl bromide is a key functionality for cross-coupling reactions, and the cyclopropyl ring offers unique conformational and metabolic properties that are highly sought after in medicinal chemistry.[1][2][3]

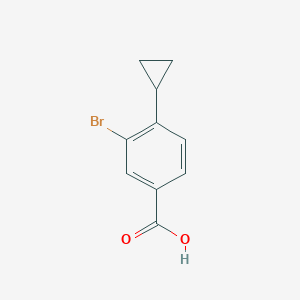

The molecular structure of 3-Bromo-4-cyclopropylbenzoic acid is depicted below:

Caption: Molecular Structure of 3-Bromo-4-cyclopropylbenzoic acid.

A summary of the predicted and inferred physicochemical properties of 3-Bromo-4-cyclopropylbenzoic acid is presented in the table below. These values are estimated based on the properties of structurally similar compounds such as 3-bromobenzoic acid and 4-cyclopropylbenzoic acid.[4][5][6]

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C10H9BrO2 | - |

| Molecular Weight | 241.08 g/mol | - |

| Appearance | White to off-white crystalline solid | Inferred from 3-bromobenzoic acid[7] |

| Melting Point | 160-170 °C | Inferred from 3-bromobenzoic acid (154-158 °C)[8] and 4-cyclopropylbenzoic acid (125-127 °C) |

| Boiling Point | > 300 °C | Inferred from 3-bromobenzoic acid (>308 °C)[4] |

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, and other organic solvents | Inferred from 3-bromobenzoic acid and 4-propylbenzoic acid[4][9] |

| pKa | ~4.0 | Inferred from 3-bromobenzoic acid (3.86)[4] |

Synthesis and Purification

A plausible and efficient synthetic route to 3-Bromo-4-cyclopropylbenzoic acid is via the electrophilic bromination of 4-cyclopropylbenzoic acid. This reaction is analogous to the synthesis of other brominated benzoic acids, such as the preparation of 3-bromo-4-hydroxybenzoic acid from p-hydroxybenzoic acid.[10] The cyclopropyl group is an ortho, para-director; however, the carboxylic acid group is a meta-director and a deactivator. Therefore, the bromination is expected to occur at the position meta to the carboxylic acid and ortho to the cyclopropyl group.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 3-Bromo-4-cyclopropylbenzoic acid.

Experimental Protocol: Synthesis of 3-Bromo-4-cyclopropylbenzoic acid (Proposed)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyclopropylbenzoic acid in a suitable solvent such as glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr3), to the solution.

-

Bromination: Slowly add a stoichiometric amount of bromine (Br2) dissolved in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water to precipitate the crude product.

-

Purification: Collect the crude product by vacuum filtration and purify it by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 3-Bromo-4-cyclopropylbenzoic acid.

Spectral Data Analysis

The structural features of 3-Bromo-4-cyclopropylbenzoic acid can be confirmed using various spectroscopic techniques. The expected spectral data are summarized below, based on the known spectra of similar compounds.[11][12][13][14]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (3H) appearing as multiplets in the range of 7.5-8.5 ppm.- Carboxylic acid proton (1H) as a broad singlet above 10 ppm.- Cyclopropyl protons (5H) as multiplets in the range of 0.5-2.0 ppm. |

| ¹³C NMR | - Carbonyl carbon of the carboxylic acid around 165-175 ppm.- Aromatic carbons in the range of 120-140 ppm, with the carbon attached to bromine showing a characteristic shift.- Cyclopropyl carbons in the upfield region, typically below 20 ppm. |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid at 2500-3300 cm⁻¹.- A strong C=O stretch from the carboxylic acid at 1680-1710 cm⁻¹.- C-H stretches from the aromatic and cyclopropyl groups around 2850-3100 cm⁻¹.- C-Br stretch in the fingerprint region, typically below 700 cm⁻¹. |

| Mass Spectrometry | - A molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a bromine-containing compound.[15][16][17] |

Reactivity and Applications in Drug Discovery

3-Bromo-4-cyclopropylbenzoic acid is a versatile building block for organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity is primarily centered around the carboxylic acid and the aryl bromide functionalities.

Caption: Potential reactivity of 3-Bromo-4-cyclopropylbenzoic acid.

4.1. Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of other functional groups, including esters and amides. These transformations are fundamental in synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

4.2. Reactivity of the Aryl Bromide

The carbon-bromine bond is a key site for the introduction of molecular diversity through transition metal-catalyzed cross-coupling reactions.[18][19][20][21] Aryl bromides are excellent substrates for a range of transformations, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Heck Coupling: Reaction with alkenes to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

4.3. The Role of the Cyclopropyl Group in Medicinal Chemistry

The incorporation of a cyclopropyl group into a drug candidate can have several beneficial effects on its pharmacological profile.[1][2][3] This small, rigid ring system is increasingly utilized by medicinal chemists to:

-

Enhance Potency: The rigid nature of the cyclopropyl group can lock the molecule into a bioactive conformation, leading to stronger binding to the target protein.[2]

-

Improve Metabolic Stability: The C-H bonds of a cyclopropyl ring are generally more resistant to metabolic oxidation by cytochrome P450 enzymes compared to linear alkyl chains, which can lead to a longer in vivo half-life.

-

Modulate Physicochemical Properties: The cyclopropyl group can influence lipophilicity and aqueous solubility, which are critical parameters for drug absorption and distribution.

-

Reduce Off-Target Effects: By providing a specific three-dimensional structure, the cyclopropyl group can enhance selectivity for the intended biological target, thereby reducing the potential for off-target toxicities.[3]

Safety and Handling

As with any chemical compound, 3-Bromo-4-cyclopropylbenzoic acid should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Based on the safety data for structurally related compounds like 3-bromobenzoic acid, the following hazards should be considered:[7][22][23][24][25]

-

Health Hazards: May be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[24][26]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[27]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[28]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[29]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive starting point for researchers interested in utilizing 3-Bromo-4-cyclopropylbenzoic acid. By understanding its predicted properties, potential synthetic routes, and likely reactivity, scientists can effectively incorporate this promising building block into their research and drug discovery programs.

References

-

Scientific Update. The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromobenzoic Acid (CAS 585-76-2): A Guide to its Properties and Industrial Uses. [Link]

-

The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. [Link]

-

Peters, U. et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

-

Hypha Discovery. Metabolism of cyclopropyl groups. [Link]

-

LookChem. 3-Bromobenzoic acid. [Link]

-

PubChem. 3-Bromobenzoic acid. [Link]

-

Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-

National Institutes of Health. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. [Link]

-

KHA Online-SDS Management. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips. [Link]

-

PubChem. 2-Bromobenzoic acid. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

PubChem. 4-Cyclopropylbenzoic acid. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

Pearson+. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep. [Link]

-

Szabo-Scandic. PAF C-16 Carboxylic Acid SAFETY DATA SHEET. [Link]

-

ACS Publications. Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. [Link]

-

Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

-

JoVE. Video: Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

Chegg. Solved Please analyze all spectra for 4-bromobenzoic acid. [Link]

-

ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

-

Suvchem Laboratory Chemicals. 4-BROMO BENZOIC ACID (P-BROMO BENZOIC ACID). [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

-

OXFORD LAB FINE CHEM LLP. material safety data sheet - 3-bromo benzoic acid 98%. [Link]

-

Bruker. 4-bromobenzoic acid 1H NMR spectrum. [Link]

-

MySkinRecipes. 4-Cyclopropylbenzoic Acid. [Link]

-

NIST. Benzoic acid, 4-bromo-. [Link]

-

International Journal of Innovative Science and Research Technology. Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. [Link]

-

PubChem. 3-Bromo-4-propylbenzoic acid. [Link]

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. nbinno.com [nbinno.com]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Cyclopropylbenzoic Acid [myskinrecipes.com]

- 7. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

- 10. prepchem.com [prepchem.com]

- 11. 4-Bromobenzoic acid(586-76-5) 1H NMR [m.chemicalbook.com]

- 12. Solved Please analyze all spectra for 4-bromobenzoic acid | Chegg.com [chegg.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Benzoic acid, 4-bromo- [webbook.nist.gov]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. youtube.com [youtube.com]

- 17. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 18. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]

- 22. 3-Bromobenzoic acid(585-76-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 23. fishersci.com [fishersci.com]

- 24. echemi.com [echemi.com]

- 25. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 26. cdhfinechemical.com [cdhfinechemical.com]

- 27. spectrumchemical.com [spectrumchemical.com]

- 28. biosynth.com [biosynth.com]

- 29. A Beginner’s Guide to Benzoic Acid: Uses and Safety Tips – KHA Online-SDS Management [online-msds.com]

Introduction: The Significance of a Versatile Building Block

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid

3-Bromo-4-cyclopropylbenzoic acid is a valuable synthetic intermediate in the fields of medicinal chemistry and materials science. The unique combination of a cyclopropyl group, which can enhance metabolic stability and binding affinity in drug candidates, and a synthetically versatile bromine handle makes this molecule a sought-after precursor for more complex structures. This guide provides a detailed, two-step synthetic pathway designed for researchers and scientists, emphasizing the underlying chemical principles, safety considerations, and practical execution of the synthesis.

Overall Synthetic Strategy

The synthesis is approached in two primary stages, beginning with a commercially available starting material, 4-cyclopropylacetophenone. The first stage involves the conversion of the methyl ketone to a carboxylic acid via the haloform reaction. The subsequent stage is a regioselective electrophilic aromatic substitution to install the bromine atom at the desired position.

Figure 1: Overall workflow for the synthesis of 3-Bromo-4-cyclopropylbenzoic Acid.

Part 1: Synthesis of 4-Cyclopropylbenzoic Acid via Haloform Reaction

Principle and Mechanistic Insight

The conversion of a methyl ketone to a carboxylic acid is efficiently achieved through the haloform reaction.[1] This reaction proceeds under basic conditions using a halogen source, in this case, sodium hypochlorite (household bleach). The mechanism involves three key stages:

-

Enolate Formation & Halogenation : A hydroxide ion abstracts an acidic α-proton from the methyl ketone to form an enolate. This process is repeated, with the enolate attacking the halogen source (Cl+ from NaOCl) until the methyl group is tri-halogenated. Each halogen addition makes the remaining α-protons more acidic, accelerating the reaction.[2][3]

-

Nucleophilic Acyl Substitution : The resulting trihalomethyl ketone is unstable. A hydroxide ion attacks the carbonyl carbon, leading to a tetrahedral intermediate.[4]

-

Cleavage : The intermediate collapses, expelling the trihalomethyl carbanion (e.g., ⁻CCl₃), which is a good leaving group due to the inductive effect of the halogens. This forms the carboxylic acid. The expelled carbanion is immediately protonated by the newly formed carboxylic acid (or solvent) to generate haloform (e.g., chloroform) and a carboxylate salt.[4] Subsequent acidification of the carboxylate yields the final carboxylic acid product.

Figure 2: Simplified mechanism of the Haloform reaction.

Experimental Protocol: 4-Cyclopropylbenzoic Acid

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Cyclopropylacetophenone | 160.21 | 8.01 g | 50.0 | Starting material |

| Sodium Hypochlorite Solution | 74.44 | ~150 mL | ~150 | Standard bleach (~8.25% NaOCl) |

| Sodium Hydroxide (NaOH) | 40.00 | 6.0 g | 150 | Used in bleach solution |

| Dioxane | 88.11 | 50 mL | - | Solvent |

| Sodium Sulfite (Na₂SO₃) | 126.04 | ~5 g | - | To quench excess bleach |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 6M solution for acidification |

| Diethyl Ether | 74.12 | ~150 mL | - | Extraction solvent |

| Anhydrous MgSO₄ | 120.37 | As needed | - | Drying agent |

Procedure

-

Reaction Setup : In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.01 g (50.0 mmol) of 4-cyclopropylacetophenone in 50 mL of dioxane.

-

Base and Oxidant Addition : In a separate beaker, carefully add 6.0 g of NaOH to 150 mL of sodium hypochlorite solution and stir until dissolved. Cool this solution in an ice bath to approximately 10°C.

-

Reaction : Slowly add the cold bleach/NaOH solution to the stirred solution of the ketone over 30 minutes, maintaining the reaction temperature below 30°C using an ice bath.

-

Reaction Monitoring : After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).

-

Quenching : Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium sulfite until a drop of the mixture no longer tests positive with starch-iodide paper (indicating no remaining oxidant).

-

Work-up : Transfer the mixture to a separatory funnel. The small amount of chloroform byproduct can be removed with the aqueous layer. Wash the aqueous layer with 2x50 mL portions of diethyl ether to remove any unreacted starting material. Discard the organic layers.

-

Acidification : Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 by slowly adding 6M HCl. A white precipitate of 4-cyclopropylbenzoic acid should form.

-

Isolation : Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Drying : Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically 75-85%.

Part 2: Synthesis of 3-Bromo-4-cyclopropylbenzoic Acid

Principle and Mechanistic Insight: Regioselective Bromination

The second step is an electrophilic aromatic substitution (EAS), a cornerstone reaction in aromatic chemistry.[5] The key to this synthesis is controlling the position of bromination (regioselectivity). The benzene ring has two substituents with competing directing effects:

-

Cyclopropyl Group (-C₃H₅) : This group is an electron-donating group (EDG) and therefore an activating group.[6] It directs incoming electrophiles to the ortho and para positions.[7]

-

Carboxylic Acid Group (-COOH) : This is an electron-withdrawing group (EWG) and is deactivating. It directs incoming electrophiles to the meta position.[8][9]

In this case, the activating, ortho-directing effect of the cyclopropyl group dominates. The electrophile (Br⁺, generated from Br₂) will preferentially add to the position ortho to the cyclopropyl group, which is also conveniently meta to the deactivating carboxylic acid group. This results in the highly selective formation of the desired 3-bromo isomer.

Figure 3: Simplified mechanism of Electrophilic Aromatic Substitution (Bromination).

Experimental Protocol: 3-Bromo-4-cyclopropylbenzoic Acid

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |

| 4-Cyclopropylbenzoic Acid | 162.19 | 6.48 g | 40.0 | Product from Part 1 |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |

| Bromine (Br₂) | 159.81 | 2.15 mL | 42.0 | EXTREMELY CORROSIVE & TOXIC |

| Sodium Thiosulfate | 158.11 | As needed | - | To quench excess bromine |

| Water (Deionized) | 18.02 | ~200 mL | - | For precipitation and washing |

Procedure

-

Reaction Setup : In a 250 mL round-bottom flask fitted with a dropping funnel and a magnetic stir bar, dissolve 6.48 g (40.0 mmol) of 4-cyclopropylbenzoic acid in 50 mL of glacial acetic acid.

-

Bromine Addition : WORK IN A CERTIFIED FUME HOOD. Carefully measure 2.15 mL (42.0 mmol) of bromine and add it to the dropping funnel. Add the bromine dropwise to the stirred solution over a period of 20-30 minutes. The reaction is typically performed at room temperature.

-

Reaction : Stir the resulting orange-brown solution at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

-

Precipitation : Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A precipitate should form.

-

Quenching : Add a saturated aqueous solution of sodium thiosulfate dropwise until the orange color of excess bromine is discharged.

-

Isolation : Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove acetic acid and salts.

-

Drying : Dry the crude product in a vacuum oven at 60-70°C.

Purification and Characterization

Purification by Recrystallization

The final product can be purified by recrystallization to remove any minor isomers or unreacted starting material.

-

Solvent Selection : A common solvent system for benzoic acids is an ethanol/water mixture.

-

Procedure : Dissolve the crude, dried product in a minimum amount of hot ethanol in an Erlenmeyer flask.[10] While hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the precipitate and achieve a clear solution.[11][12]

-

Crystallization : Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[13]

-

Isolation : Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry thoroughly under vacuum.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as:

-

Melting Point : A sharp melting point indicates high purity.

-

¹H and ¹³C NMR Spectroscopy : To confirm the structure and regiochemistry.

-

FT-IR Spectroscopy : To identify key functional groups (e.g., -COOH, C-Br).

Safety Precautions

-

General : Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated chemical fume hood.

-

Bromine (Br₂) : Bromine is highly toxic, corrosive, and can cause severe burns upon skin contact.[14] Inhalation of vapors can be fatal.[4] Handle only in a fume hood with extreme care. Have a bromine spill kit (containing sodium thiosulfate) readily available.

-

Sodium Hypochlorite (Bleach) : Corrosive. Avoid contact with skin and eyes. Do not mix with acids, as this will generate toxic chlorine gas.

-

Acids and Bases : Glacial acetic acid, hydrochloric acid, and sodium hydroxide are corrosive. Handle with care to avoid skin and eye contact.

References

-

Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Bromine solution. [Link]

-

Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

-

BYJU'S. (n.d.). Haloform Reaction Mechanism. [Link]

-

JoVE. (2025). Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction. [Link]

-

University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]

-

YouTube. (2020). Recrystallization Lab Procedure of Benzoic Acid. [Link]

-

Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. [Link]

-

University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid. [Link]

-

PubChem - National Institutes of Health. (n.d.). 4-Cyclopropylbenzoic acid. [Link]

-

ChemTalk. (n.d.). Directing Effects. [Link]

-

Lumen Learning. Organic Chemistry II: 14.3. Substituent Effects. [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Grokipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

-

Filo. (2023). The pKa of p-cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene.... [Link]

-

Organic Syntheses. (n.d.). cyclopropylbenzene. [Link]

-

TopSCHOLAR - Western Kentucky University. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Video: Multiple Halogenation of Methyl Ketones: Haloform Reaction [jove.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. The pK_{a} of p-cyclopropylbenzoic acid is 4.45. Is cyclopropylbenzene .. [askfilo.com]

- 7. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]

- 11. westfield.ma.edu [westfield.ma.edu]

- 12. youtube.com [youtube.com]

- 13. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]

- 14. SATHEE: Chemistry Haloform Reaction Mechanism [satheejee.iitk.ac.in]

An In-depth Technical Guide to 3-Bromo-4-cyclopropylbenzoic Acid (CAS 1131622-50-8): A Versatile Building Block in Modern Drug Discovery

Foreword: The Strategic Value of Core Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. These core structures serve as foundational blueprints from which a multitude of derivatives can be synthesized and evaluated for biological activity. 3-Bromo-4-cyclopropylbenzoic acid (CAS 1131622-50-8) represents a prime example of such a strategic building block. Its unique combination of a brominated phenyl ring, a carboxylic acid handle, and a cyclopropyl moiety offers medicinal chemists a rich platform for structural diversification. This guide provides an in-depth technical overview of 3-Bromo-4-cyclopropylbenzoic acid, from its fundamental properties and synthesis to its potential applications in the design of next-generation therapeutic agents. By examining the established biological activities of structurally related compounds, we can elucidate the rationale behind its use and project its future impact on the field.

Core Compound Profile: 3-Bromo-4-cyclopropylbenzoic Acid

3-Bromo-4-cyclopropylbenzoic acid is a synthetically derived organic compound characterized by a benzoic acid core substituted with a bromine atom and a cyclopropyl group. The interplay of these functional groups imparts specific physicochemical properties that are highly desirable in medicinal chemistry.

Chemical Structure and Properties

The structural features of 3-Bromo-4-cyclopropylbenzoic acid are pivotal to its utility as a synthetic intermediate. The carboxylic acid group provides a reactive handle for amide bond formation and other derivatizations, while the bromine atom is a key site for cross-coupling reactions, enabling the introduction of diverse molecular fragments. The cyclopropyl group, a non-classical bioisostere of larger alkyl groups, can enhance metabolic stability and binding affinity.

| Property | Value | Source |

| CAS Number | 1131622-50-8 | [1] |

| Molecular Formula | C₁₀H₉BrO₂ | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| IUPAC Name | 3-bromo-4-cyclopropylbenzoic acid | [1] |

| Canonical SMILES | C1CC1C2=C(C=C(C=C2)C(=O)O)Br | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

Synthesis and Derivatization Strategies

The synthesis of 3-Bromo-4-cyclopropylbenzoic acid is a multi-step process that is well-documented in the chemical literature. The most common route involves the hydrolysis of its corresponding methyl ester, methyl 3-bromo-4-cyclopropylbenzoate.

General Synthesis Protocol

The following protocol outlines a standard laboratory-scale synthesis of 3-Bromo-4-cyclopropylbenzoic acid:

Step 1: Hydrolysis of Methyl 3-bromo-4-cyclopropylbenzoate

-

To a solution of methyl 3-bromo-4-cyclopropylbenzoate in a suitable solvent (e.g., methanol), add an aqueous solution of a strong base, such as sodium hydroxide.

-

Stir the reaction mixture at an elevated temperature (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-Bromo-4-cyclopropylbenzoic acid.

A Strategic Building Block in Medicinal Chemistry

While direct biological data for 3-Bromo-4-cyclopropylbenzoic acid is not extensively reported, its structural motifs are prevalent in a range of biologically active molecules. This strongly suggests its role as a key intermediate in the synthesis of novel therapeutic agents.

Potential Therapeutic Applications Based on Structural Analogs

The chemical architecture of 3-Bromo-4-cyclopropylbenzoic acid makes it an ideal precursor for compounds targeting a variety of diseases.

-

Phosphodiesterase 4 (PDE4) Inhibition: The cyclopropylmethoxy group is a critical pharmacophore in the selective PDE4 inhibitor, Roflumilast, used in the treatment of chronic obstructive pulmonary disease (COPD).[2] The 3-bromo-4-cyclopropylphenyl core of our subject compound is a direct precursor to this key structural element, highlighting its potential in the development of novel anti-inflammatory agents.[2][3][4][5]

-

Enzyme Inhibition: Bromophenol derivatives containing cyclopropyl moieties have demonstrated inhibitory activity against carbonic anhydrase and acetylcholinesterase, enzymes implicated in various pathological conditions including glaucoma and Alzheimer's disease, respectively.[6] This suggests that derivatives of 3-Bromo-4-cyclopropylbenzoic acid could be explored for their potential as enzyme inhibitors.

-

Anticancer and Antimicrobial Agents: The brominated benzoic acid scaffold is a common feature in compounds with demonstrated anticancer and antibacterial activities.[7][8][9] The bromine atom can participate in halogen bonding and other interactions within protein binding sites, while the carboxylic acid allows for the introduction of various side chains to modulate activity and selectivity.

Future Directions and Research Opportunities

The true potential of 3-Bromo-4-cyclopropylbenzoic acid as a cornerstone for drug discovery is yet to be fully realized. Future research efforts should focus on several key areas:

-

Library Synthesis and Screening: The synthesis of a diverse library of derivatives from 3-Bromo-4-cyclopropylbenzoic acid, followed by high-throughput screening against a panel of biological targets, would be a logical next step to uncover novel bioactive compounds.

-

Computational and In Silico Studies: Molecular docking and other computational methods can be employed to predict the binding of virtual derivatives to the active sites of key enzymes, helping to prioritize synthetic efforts.[10][11]

-

Exploration of Novel Therapeutic Areas: Given the diverse biological activities of its structural analogs, derivatives of 3-Bromo-4-cyclopropylbenzoic acid should be investigated for their potential in a wider range of therapeutic areas, including neurodegenerative diseases and oncology.

Conclusion

3-Bromo-4-cyclopropylbenzoic acid (CAS 1131622-50-8) stands as a testament to the power of strategic molecular design in medicinal chemistry. While not a therapeutic agent in itself, its value as a versatile and highly functionalized building block is undeniable. The presence of a reactive carboxylic acid, a modifiable bromine atom, and a metabolically robust cyclopropyl group provides a rich foundation for the synthesis of novel compounds with significant therapeutic potential. As our understanding of disease biology continues to evolve, the demand for such adaptable chemical scaffolds will only increase. It is with great confidence that we can anticipate derivatives of 3-Bromo-4-cyclopropylbenzoic acid playing a significant role in the development of future medicines.

References

- 1. 3-Bromo-4-cyclopropylbenzoic acid - CAS:1131622-50-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of arylbenzylamines as PDE4 inhibitors with potential neuroprotective effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety: Ring opening of cyclopropane with monoester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. air.unipr.it [air.unipr.it]

- 8. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Experimental and computational studies on the formation of three para-benzyne analogues in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of enantiomerically pure cyclopropyl analogues of combretastatin A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of 3-Bromo-4-cyclopropylbenzoic acid

An In-depth Technical Guide to the Spectroscopic Profile of 3-Bromo-4-cyclopropylbenzoic Acid

Abstract

Introduction: The Rationale for Spectroscopic Prediction

3-Bromo-4-cyclopropylbenzoic acid incorporates three key structural motifs: a benzoic acid core, a bromine substituent, and a cyclopropyl group. Each of these imparts distinct electronic and structural properties that are reflected in its spectroscopic signatures. The benzoic acid moiety is a common pharmacophore, the bromine atom serves as a useful synthetic handle and can influence metabolic stability, and the cyclopropyl ring is a well-regarded bioisostere for phenyl groups or gem-dimethyl groups, often used to fine-tune potency and physicochemical properties.

Given the novelty of this specific substitution pattern, a predictive approach to its spectroscopic analysis is an invaluable tool. It allows researchers to anticipate spectral features, aids in the confirmation of synthetic products, and provides a framework for the interpretation of experimental data once obtained. This guide is built on the foundational principle of structure-property relationships, leveraging extensive data from related compounds such as 3-bromobenzoic acid and cyclopropylbenzene to ensure the highest degree of predictive accuracy.

Predicted Spectroscopic Data Summary

The following sections will elaborate on the derivation of these predicted values.

| Technique | Parameter | Predicted Value |

| ¹H NMR | Aromatic Proton (H-2) | ~8.15 ppm (d, J ≈ 2.0 Hz) |

| Aromatic Proton (H-5) | ~7.85 ppm (dd, J ≈ 8.2, 2.0 Hz) | |

| Aromatic Proton (H-6) | ~7.20 ppm (d, J ≈ 8.2 Hz) | |

| Cyclopropyl Methine (CH) | ~2.10 ppm (m) | |

| Cyclopropyl Methylene (CH₂) | ~1.15 ppm (m) & ~0.80 ppm (m) | |

| Carboxylic Acid Proton (OH) | >12 ppm (br s) | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~171 ppm |

| Aromatic Carbon (C-1) | ~130 ppm | |

| Aromatic Carbon (C-2) | ~135 ppm | |

| Aromatic Carbon (C-3, C-Br) | ~123 ppm | |

| Aromatic Carbon (C-4, C-Cp) | ~148 ppm | |

| Aromatic Carbon (C-5) | ~132 ppm | |

| Aromatic Carbon (C-6) | ~128 ppm | |

| Cyclopropyl Methine (CH) | ~16 ppm | |

| Cyclopropyl Methylene (CH₂) | ~11 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |

| C-H Stretch (Aromatic) | ~3090 cm⁻¹ | |

| C-H Stretch (Cyclopropyl) | ~3010 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | 1710-1680 cm⁻¹ (strong) | |

| C=C Stretch (Aromatic) | 1600-1450 cm⁻¹ | |

| MS (EI) | Molecular Ion [M]⁺ | m/z 240/242 (approx. 1:1 ratio) |

| Key Fragment [M-COOH]⁺ | m/z 195/197 | |

| Key Fragment [M-Br]⁺ | m/z 161 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established substituent effects on the benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-4-cyclopropylbenzoic acid in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16-32, to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

Spectral Width (sw): 20 ppm.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Predicted ¹H NMR Spectrum and Interpretation

The chemical environment of each proton is unique, leading to a distinct signal. The electron-withdrawing nature of the bromine and carboxylic acid groups tends to deshield nearby protons (shifting them downfield), while the cyclopropyl group has a net electron-donating effect through its unique electronic structure, causing shielding (upfield shifts)[1][2].

Molecular Structure with Proton Assignments

Caption: Structure of 3-Bromo-4-cyclopropylbenzoic acid with proton numbering.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -COOH | > 12.0 | broad singlet (br s) | - | Highly deshielded acidic proton, signal is often broad. |

| H-2 | 8.15 | doublet (d) | J ≈ 2.0 | ortho to the strongly withdrawing COOH group and meta to the Br. Experiences the most deshielding. |

| H-5 | 7.85 | doublet of doublets (dd) | J ≈ 8.2, 2.0 | ortho to the Br and meta to the COOH group. Deshielded, with both ortho and meta coupling. |

| H-6 | 7.20 | doublet (d) | J ≈ 8.2 | ortho to the donating cyclopropyl group, thus appearing most upfield among aromatic protons. |

| Cp-CH | 2.10 | multiplet (m) | - | Benzylic-like methine proton of the cyclopropyl group.[3] |

| Cp-CH₂ | 1.15 & 0.80 | multiplet (m) | - | Diastereotopic methylene protons of the cyclopropyl ring, appearing significantly upfield due to ring current anisotropy.[1] |

Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum provides information on all unique carbon environments.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Assignment | Predicted δ (ppm) | Rationale |

| C=O | ~171 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C-4 | ~148 | Aromatic carbon attached to the cyclopropyl group (ipso-carbon), shifted downfield. |

| C-2 | ~135 | Aromatic carbon ortho to the COOH group. |

| C-5 | ~132 | Aromatic carbon ortho to the bromine atom. |

| C-1 | ~130 | Aromatic carbon attached to the COOH group (ipso-carbon). |

| C-6 | ~128 | Aromatic carbon ortho to the cyclopropyl group. |

| C-3 | ~123 | Aromatic carbon attached to bromine; the heavy atom effect causes a downfield shift relative to an unsubstituted carbon. |

| Cp-CH | ~16 | Methine carbon of the cyclopropyl ring.[4] |

| Cp-CH₂ | ~11 | Methylene carbons of the cyclopropyl ring, shifted significantly upfield.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Interpretation |

| 3300 - 2500 | O-H stretch | Broad, Strong | Characteristic of the hydrogen-bonded carboxylic acid dimer. |

| ~3090 | C-H stretch | Medium | Aromatic C-H stretching. |

| ~3010 | C-H stretch | Medium | C-H stretching of the cyclopropyl ring, typically just above 3000 cm⁻¹.[5] |

| 1710 - 1680 | C=O stretch | Strong, Sharp | Carbonyl stretch of the carboxylic acid, a key diagnostic peak. |

| 1600, 1475 | C=C stretch | Medium-Strong | Aromatic ring skeletal vibrations. |

| ~1020 | Ring deformation | Medium | Characteristic "breathing" mode of the cyclopropane ring. |

| ~800 | C-Br stretch | Medium | Carbon-bromine bond stretching vibration. |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

Experimental Protocol: EI-MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole).

-

Detection: Detect the ions to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The presence of bromine is a key diagnostic feature in the mass spectrum due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (50.7% and 49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern for all bromine-containing fragments.

Table 4: Predicted Major Ions in the Mass Spectrum

| m/z | Proposed Fragment | Interpretation |

| 240 / 242 | [C₁₀H₉⁷⁹BrO₂]⁺ / [C₁₀H₉⁸¹BrO₂]⁺ | Molecular Ion (M⁺) , showing the characteristic 1:1 isotopic pattern for one bromine atom. |

| 195 / 197 | [M - COOH]⁺ | Loss of the carboxylic acid group via alpha-cleavage. |

| 161 | [M - Br]⁺ | Loss of the bromine radical, resulting in a single major peak. |

| 116 | [C₉H₈]⁺ | Subsequent loss of bromine and COOH. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common rearrangement fragment in aromatic compounds.[6][7] |

General Spectroscopic Analysis Workflow

Caption: A generalized workflow for the structural characterization of a novel chemical entity.

Conclusion

This guide presents a detailed, predicted spectroscopic profile for 3-Bromo-4-cyclopropylbenzoic acid based on established chemical principles and data from analogous compounds. The predicted ¹H and ¹³C NMR spectra are characterized by distinct signals for the aromatic and cyclopropyl moieties, with chemical shifts governed by the electronic effects of the substituents. The IR spectrum is expected to show characteristic absorptions for the carboxylic acid, aromatic ring, and cyclopropyl group. Finally, the mass spectrum should display a clear molecular ion peak with a unique M/M+2 isotopic signature characteristic of a monobrominated compound. This comprehensive dataset serves as an authoritative reference for any future synthesis and characterization of this molecule.

References

-

Doc Brown's Chemistry. Infrared spectrum of cyclopropane. [Link]

-

Slabey, V. A. (1954). The Infrared Spectra of Some Cyclopropanes. Journal of the American Chemical Society, 76(13), 3604–3606. [Link]

-

NIST. Benzoic acid, 3-bromo-. [Link]

-

SpectraBase. 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

-

Doc Brown's Chemistry. Mass spectrum of cyclopropane. [Link]

-

YouTube. (2022). Mass fragmentation in aromatic hydrocarbons. [Link]

-

YouTube. (2018). Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. CYCLOPROPYLBENZENE(873-49-4) 1H NMR spectrum [chemicalbook.com]

- 4. CYCLOPROPYLBENZENE(873-49-4) 13C NMR spectrum [chemicalbook.com]

- 5. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

Unlocking the Potential of 3-Bromo-4-cyclopropylbenzoic Acid: A Technical Guide for Researchers

Introduction: A Scaffold of Opportunity

In the landscape of modern drug discovery and materials science, the strategic selection of molecular scaffolds is paramount. 3-Bromo-4-cyclopropylbenzoic acid emerges as a compound of significant interest, possessing a unique combination of structural features that render it a versatile starting point for novel chemical entities. This guide provides an in-depth exploration of the potential research avenues for this molecule, grounded in established chemical principles and targeted at researchers, scientists, and professionals in drug development. The inherent functionalities—a reactive aryl bromide, a synthetically tractable carboxylic acid, and a metabolically robust cyclopropyl group—offer a trifecta of opportunities for chemical diversification and optimization of biological activity.[1][2]

The cyclopropyl moiety is a well-established feature in numerous FDA-approved pharmaceuticals, valued for its ability to impart conformational rigidity and enhance metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl groups.[1][2] This can lead to improved pharmacokinetic profiles.[1] The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[3][4][5] Furthermore, the carboxylic acid group provides a ready site for the formation of amides and esters, allowing for the exploration of a vast chemical space and interaction with a multitude of biological targets.[6][7][8]

This document will delve into specific, actionable research projects, complete with detailed synthetic protocols and methodologies for biological evaluation, to empower researchers to unlock the full potential of 3-Bromo-4-cyclopropylbenzoic acid.

Part 1: Medicinal Chemistry Explorations

The structural alerts within 3-Bromo-4-cyclopropylbenzoic acid strongly suggest its utility as a scaffold for developing novel therapeutics. The following sections outline potential research directions targeting key protein families implicated in a range of diseases.

Development of Novel Kinase Inhibitors

Kinases are a critical class of enzymes often dysregulated in cancer and inflammatory diseases. The arylcyclopropane motif can be effectively utilized to probe the hydrophobic pockets of kinase active sites.[1]

Hypothesis: By utilizing the bromine atom for Suzuki-Miyaura cross-coupling to introduce various heteroaromatic systems known to interact with the hinge region of kinases, and by modifying the carboxylic acid to an amide, we can generate a library of potent and selective kinase inhibitors.

Research Workflow:

Figure 1: Workflow for the development of kinase inhibitors.

Experimental Protocols:

Protocol 1.1: Amide Synthesis from 3-Bromo-4-cyclopropylbenzoic acid

This protocol is designed for coupling with a variety of primary and secondary amines, including those that may be sterically hindered or electron deficient.[6][9][7]

-

Activation: To a solution of 3-Bromo-4-cyclopropylbenzoic acid (1.0 eq) in anhydrous DMF (0.5 M), add HATU (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 15 minutes.

-

Coupling: Add the desired amine (1.0 eq) to the activated acid solution.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. For sterically hindered substrates, heating to 50-80 °C may be required.[6][9]

-

Work-up: Dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 1.2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of the synthesized amides with various heteroaryl boronic acids.[3][10]

-

Reaction Setup: In a microwave vial, combine the 3-bromo-4-cyclopropylbenzamide derivative (1.0 eq), the heteroaryl boronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1, 0.2 M).

-

Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

| Parameter | Condition | Reference |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | [3][10] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | [3][10] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | [3][10] |

| Temperature | 80-120 °C | [3][10] |

| Table 1: Representative conditions for Suzuki-Miyaura coupling. |

Biological Evaluation:

Initial screening of the compound library should be performed using a high-throughput biochemical kinase assay.

Protocol 1.3: Primary Kinase Activity Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This is a TR-FRET based assay that measures the binding of the test compound to the kinase of interest.[11]

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled kinase tracer.

-

Add the test compounds to the wells.

-

Incubate at room temperature for 60 minutes.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

-

Calculate the emission ratio and determine the IC₅₀ values for each compound.

Promising hits should be further evaluated in secondary, activity-based assays like the Z'-LYTE™ Kinase Assay and profiled for selectivity against a panel of kinases to determine their specificity.[11][12][13]

Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are targets for a significant portion of currently marketed drugs.[14] The 3-Bromo-4-cyclopropylbenzoic acid scaffold is reminiscent of structures found in known GPCR ligands, such as cannabinoid receptor (CB1) antagonists.[15]

Hypothesis: Modification of the carboxylic acid to various amides and exploration of different substituents at the 3-position via Suzuki-Miyaura coupling can lead to the discovery of novel and selective GPCR modulators.

Research Workflow:

Figure 2: GPCR drug discovery workflow.

Synthetic and Biological Evaluation Protocols:

The synthetic protocols for generating a diverse library would be analogous to those described in section 1.1 (Protocols 1.1 and 1.2). For biological evaluation, a variety of cell-based assays can be employed to assess GPCR activation or inhibition.[16][17]

Protocol 1.4: GPCR β-arrestin Recruitment Assay (e.g., PathHunter® or Tango™ Assay)

These assays measure the interaction of β-arrestin with the activated GPCR, a key step in signal transduction for many GPCRs.[18]

-

Use a cell line stably expressing the target GPCR fused to a component of a reporter system (e.g., a transcription factor) and β-arrestin fused to a protease.

-

Plate the cells in a 384-well plate and add the test compounds.

-

Incubate for the recommended time (typically several hours).

-

Add the substrate for the reporter enzyme (e.g., luciferase).

-

Measure the signal (e.g., luminescence) on a plate reader.

-

Determine agonist or antagonist activity based on the signal modulation.

Further characterization can be performed by measuring downstream signaling events such as changes in intracellular cAMP, IP1, or calcium levels.[14][16][17]

Part 2: Applications in Materials Science and Agrochemicals

While the primary focus of this guide is on medicinal chemistry, the unique properties of 3-Bromo-4-cyclopropylbenzoic acid also suggest potential applications in other fields.

Novel Polymers and Materials

Benzoic acid derivatives are used in the synthesis of specialty polymers and materials. The presence of the bromine atom allows for incorporation into polymer backbones via cross-coupling reactions, while the cyclopropyl group can enhance the thermal and mechanical properties of the resulting materials.[19]

Potential Research Area: Synthesis of novel polyesters or polyamides by converting the carboxylic acid to a diol or diamine, followed by polymerization. The bromo-substituent could be used for post-polymerization modification to introduce further functionalities.

Agrochemical Development

The benzoic acid scaffold is present in some herbicides and pesticides.[20] The lipophilicity of the cyclopropyl group could enhance the penetration of the compound through the waxy cuticles of plants or the exoskeletons of insects.

Potential Research Area: Derivatization of 3-Bromo-4-cyclopropylbenzoic acid into a library of esters and amides for screening as potential herbicides, fungicides, or insecticides. The Suzuki-Miyaura coupling could be employed to introduce moieties known to be active in agrochemicals.

Conclusion

3-Bromo-4-cyclopropylbenzoic acid represents a highly versatile and promising starting material for a wide range of research applications. Its unique combination of a metabolically stable cyclopropyl group and synthetically tractable bromo and carboxylic acid functionalities provides a robust platform for the generation of diverse chemical libraries. This guide has outlined several high-potential research avenues in medicinal chemistry, with a focus on the development of novel kinase and GPCR modulators, complete with detailed, actionable protocols. Furthermore, intriguing possibilities in materials science and agrochemicals have been presented. It is our hope that this technical guide will serve as a valuable resource for researchers, empowering them to explore and exploit the full potential of this intriguing molecular scaffold.

References

- Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–382.

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

-

Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Retrieved from [Link]

- Staus, D. P., Wingler, K., & Lefkowitz, R. J. (2013). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Enzymology, 521, 235–252.

-

Angene Chemical. (n.d.). Benzoic acid, 3-cyclopropyl-. Retrieved from [Link]

- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 894-899.

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

-

Gagnon, A., Duplessis, M., & Fader, L. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. Retrieved from [Link]

- Li, Y., et al. (2018). Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. Journal of Pharmacy and Pharmacology, 70(11), 1475-1485.

-

Amine, N. A., & Ahmad, M. (2016). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. Retrieved from [Link]

- Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(13), 6663-6670.

- Lange, J. H. M., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of Medicinal Chemistry, 52(16), 5091-5100.

-

Shen, H. C. (2015). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

- Stojanović, M., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Molecules, 23(9), 2211.

- T. S. Naveen, et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(17), 7837-7864.

- Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Chemistry & Chemical Technology, 16(1), 133-141.

- Sahu, P. K., Sahu, P. K., & Sahu, R. (2020). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. International Journal of Scientific & Technology Research, 9(2), 658-662.

- Larivée, A., & Mousseau, J. J. (2019). Synthesis of aryl cyclopropyl sulfides through copper-promoted S-cyclopropylation of thiophenols using cyclopropylboronic acid. Beilstein Journal of Organic Chemistry, 15, 1112-1117.

-

Oakwood Chemical. (n.d.). 4-Cyclopropyl-benzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-4-propylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Cyclopropylbenzoic acid. PubChem Compound Database. Retrieved from [Link]

- Hartman, R. J., & Gassmann, A. G. (1938). Kinetics of the Esterification of Substituted Benzoic Acids. Journal of the American Chemical Society, 60(10), 2369-2371.

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

- Campeau, L. C., et al. (2013). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 3(44), 21673-21676.

- Bourgeois, M. J., & Montagnac, A. (1993). U.S. Patent No. 5,260,475. Washington, DC: U.S.

-

ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

- D'Auria, M. (2013). A Convenient Synthesis of 2-Bromo and 3-Bromo-4-hydroxy-2-cyclopent-1-ones. Molecules, 18(10), 12414-12439.

- Stetter, H., & Merten, R. (1983). U.S. Patent No. 4,393,232. Washington, DC: U.S.

- Mali, R. S., & Yadav, V. J. (2004). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins. Synthesis, (13), 2161-2164.

- Wang, Q., et al. (2016). Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide.

- Wang, Y., et al. (2012). Synthesis of 3-bromo-4-fluoronitrobenzene.

Sources

- 1. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. growingscience.com [growingscience.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 12. reactionbiology.com [reactionbiology.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. revvity.com [revvity.com]

- 15. Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. chemimpex.com [chemimpex.com]

- 20. Page loading... [wap.guidechem.com]

The Cyclopropyl Group in Drug Discovery: An In-Depth Technical Guide to Cyclopropylbenzoic Acid Derivatives

Introduction: The Unique Appeal of a Strained Ring

In the landscape of medicinal chemistry, the cyclopropyl group stands out as a small, yet powerful, structural motif. Its incorporation into drug candidates is a widely employed strategy to modulate a molecule's pharmacological profile. The three-membered ring's inherent strain energy and unique electronic properties—including its high p-character and the strength of its C-H bonds—confer a range of desirable attributes. These can include enhanced potency, improved metabolic stability, reduced off-target effects, and favorable conformational rigidity, which can lock a molecule into a bioactive conformation for optimal target binding.[1][2] This guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of a key class of compounds that leverage these benefits: cyclopropylbenzoic acid derivatives. We will explore their evolution from chemical curiosities to crucial components in modern therapeutics, with a particular focus on their application in drug development.

Historical Perspective: From Academic Interest to a Cornerstone of Antibacterial Therapy

While the first synthesis of cyclopropane was achieved by August Freund in 1881, the journey of incorporating this small ring into aromatic systems, and specifically into benzoic acid derivatives for therapeutic use, is more recent. The true watershed moment for the cyclopropyl moiety in drug discovery arrived with the development of the fluoroquinolone antibiotics.

The story of Ciprofloxacin, a second-generation fluoroquinolone, serves as a powerful illustration. The journey began with the discovery of nalidixic acid in 1962, the first quinolone antibiotic.[3][4] However, its clinical utility was limited by a narrow spectrum of activity.[3] The major advancement came with the addition of a fluorine atom to the quinolone ring, giving rise to the fluoroquinolones.[3][4] In the 1980s, scientists at Bayer Pharmaceuticals were working to improve upon early fluoroquinolones like norfloxacin.[3] Their research led to a pivotal discovery: replacing the ethyl group at the N-1 position of the quinolone core with a cyclopropyl group dramatically increased the drug's potency, especially against challenging Gram-negative bacteria like Pseudomonas aeruginosa.[2][3] This structural modification was a key factor in the development of Ciprofloxacin, which was patented in 1980 and received FDA approval in 1987.[3] The success of Ciprofloxacin cemented the status of the cyclopropyl group as a valuable tool in the medicinal chemist's arsenal.

The Mechanism of Action: How the Cyclopropyl Moiety Enhances Therapeutic Effect

The therapeutic efficacy of drugs containing a cyclopropylbenzoic acid-related core, such as Ciprofloxacin, is intrinsically linked to their mechanism of action at the molecular level. Ciprofloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, Ciprofloxacin traps them in a complex with DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.

The cyclopropyl group at the N-1 position of the quinolone ring plays a critical role in the drug's potent activity. It is believed to contribute to the overall shape and electronic distribution of the molecule, enhancing its binding affinity to the enzyme-DNA complex. This improved interaction leads to more effective inhibition of the enzymes' function, resulting in the broad-spectrum and potent antibacterial activity that characterizes Ciprofloxacin.

Caption: Ciprofloxacin's mechanism targeting bacterial DNA gyrase and topoisomerase IV.

Synthetic Methodologies: Crafting the Cyclopropyl-Aryl Bond

The creation of the crucial bond between a cyclopropyl group and a benzoic acid derivative is a key challenge in the synthesis of these compounds. Over the years, several powerful synthetic methods have been developed, with transition-metal-catalyzed cross-coupling reactions being particularly prominent. The Suzuki-Miyaura coupling is a widely used and versatile method for this purpose.

Suzuki-Miyaura Coupling: A Robust Approach

The Suzuki-Miyaura coupling reaction utilizes a palladium catalyst to couple an organoboron compound (in this case, cyclopropylboronic acid or its derivatives) with an organohalide (a substituted bromobenzoic or chlorobenzoic acid derivative). This reaction is favored for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of starting materials.

Caption: General workflow for synthesizing cyclopropylbenzoic acid derivatives via Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 4-Amino-3-cyclopropylbenzoic Acid

The following is a representative two-step protocol for the synthesis of 4-amino-3-cyclopropylbenzoic acid, a valuable building block in drug discovery. The synthesis commences with a Suzuki-Miyaura coupling to introduce the cyclopropyl moiety, followed by the reduction of a nitro group to the desired amine.[5]

Step 1: Suzuki-Miyaura Coupling of Methyl 3-bromo-4-nitrobenzoate with Cyclopropylboronic Acid

-

Materials:

-

Methyl 3-bromo-4-nitrobenzoate (1.0 eq)

-

Cyclopropylboronic acid (1.5 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

n-Propanol

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromo-4-nitrobenzoate (1.0 eq), cyclopropylboronic acid (1.5 eq), and n-propanol.

-

Stir the mixture at room temperature for 15 minutes to dissolve the solids.

-

Add palladium(II) acetate (0.02 eq), triphenylphosphine (0.08 eq), 2M aqueous sodium carbonate solution (3.0 eq), and deionized water.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers and wash sequentially with 5% sodium carbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 3-cyclopropyl-4-nitrobenzoate.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of Methyl 3-cyclopropyl-4-nitrobenzoate to Methyl 4-amino-3-cyclopropylbenzoate

-

Materials:

-

Methyl 3-cyclopropyl-4-nitrobenzoate (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium chloride (NH₄Cl) (1.0 eq)

-

Ethanol

-

Water

-

Celite

-

-

Procedure:

-

To a round-bottom flask, add methyl 3-cyclopropyl-4-nitrobenzoate (1.0 eq), iron powder (5.0 eq), ammonium chloride (1.0 eq), ethanol, and water.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite, washing with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-amino-3-cyclopropylbenzoate.

-

The crude product can be purified by column chromatography or used directly in the next step.

-

Step 3: Hydrolysis to 4-Amino-3-cyclopropylbenzoic Acid

-

Materials:

-

Methyl 4-amino-3-cyclopropylbenzoate (1.0 eq)

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Methanol or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve methyl 4-amino-3-cyclopropylbenzoate in a mixture of methanol or THF and water.

-

Add sodium hydroxide or lithium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of approximately 4-5 to precipitate the product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry to afford 4-amino-3-cyclopropylbenzoic acid.

-

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 3-Cyclopropylbenzoic acid | C₁₀H₁₀O₂ | 162.19 | 1129-06-2[6] |

| 4-Cyclopropylbenzoic acid | C₁₀H₁₀O₂ | 162.19 | 1798-82-9 |

| 4-Amino-3-cyclopropylbenzoic acid | C₁₀H₁₁NO₂ | 177.20 | Not widely reported |

Conclusion and Future Outlook

The journey of cyclopropylbenzoic acid derivatives from their conceptualization to their role in life-saving medicines like Ciprofloxacin highlights a core principle of drug discovery: subtle structural modifications can lead to profound improvements in therapeutic efficacy. The cyclopropyl group, with its unique stereoelectronic properties, continues to be a valuable asset for medicinal chemists. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, have made the synthesis of these valuable scaffolds more efficient and versatile. As our understanding of disease biology deepens, the rational design and synthesis of novel cyclopropylbenzoic acid derivatives are poised to deliver the next generation of innovative therapeutics, targeting a wide range of diseases from infectious agents to cancer.

References

- The Genesis of a Broad-Spectrum Antibiotic: A Technical History of Ciprofloxacin. (2025). Benchchem.

- Ciprofloxacin: A Two Step Process. (n.d.). Der Pharma Chemica.

- Application Notes and Protocols for the Synthesis of 4-Amino-3-cyclopropylbenzoic acid. (2025). Benchchem.

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor

- Quinolone antibiotic. (n.d.). Grokipedia.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed.

- The Cyclopropyl Group in Medicinal Chemistry. (n.d.).

- CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid. (n.d.).

- CN102690194A - Preparation method of 3-cyclopropylmethoxy-4-difluoromethoxy-benzoic acid. (n.d.).

- Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2006). Semantic Scholar.

- Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. (n.d.). PMC.

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.